molecular formula C13H13F2NOS B2473963 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone CAS No. 2034208-86-9

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone

Cat. No. B2473963
CAS RN: 2034208-86-9
M. Wt: 269.31
InChI Key: FDVUXFQEQHBYAJ-UHFFFAOYSA-N
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Description

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be produced through a specific synthesis method, and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

Photochemical Synthesis in Drug Discovery

Intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides has been utilized to create 2-azabicyclo[3.2.0]heptanes, which are key building blocks in drug discovery. This approach includes the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Synthesis of Novel Derivatives

A synthesis process for novel (2S,4S)-5-alkyl-2-thia-5-azabicyclo[2.2.1]heptan-3-one derivatives has been reported. This process involves a series of reactions including N-alkylation, esterification, sulfonylation, and more. The resulting structures are characterized by 1H NMR and MS (Yuan Zhe-dong, 2013).

Development of Constrained Amino Acids

Research has focused on the synthesis of various conformationally restricted nonchiral pipecolic acid analogues, demonstrating practical synthesis approaches resulting in high yields of these compounds. The key step in these syntheses is a tandem Strecker reaction and intramolecular nucleophilic cyclization (Radchenko et al., 2009).

Application in β-Lactamase Inhibitor Development

CP-45,899, a derivative of 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases, showing potential as a β-lactamase inhibitor that extends the antibacterial spectrum of β-lactams (English et al., 1978).

Structural Analyses in Medicinal Chemistry

The structural analyses of optically active penam derivatives, which include 1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone, have been conducted to ascertain their absolute configurations, providing valuable insights for medicinal chemistry (Danilovski et al., 1999).

Synthesis of Backbone-Constrained γ-Amino Acid Analogues

Research demonstrates a synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, revealing the framework of an embedded γ-amino butyric acid (GABA), indicative of its potential in the synthesis of backbone-constrained γ-amino acid analogues (Garsi et al., 2022).

Conformational Studies in Organic Chemistry

Conformational studies of 7-azabicyclo[2.2.1]heptane amino acids synthesized from L-serine have been reported. These studies are crucial for understanding the structural and stereochemical aspects in organic chemistry (Hart & Rapoport, 1999).

properties

IUPAC Name

2-(2,4-difluorophenyl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2NOS/c14-9-2-1-8(12(15)4-9)3-13(17)16-6-11-5-10(16)7-18-11/h1-2,4,10-11H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVUXFQEQHBYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-difluorophenyl)ethanone

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